5-Bromomethyl-2,3-dimethoxy-quinoxaline
Overview
Description
5-Bromomethyl-2,3-dimethoxy-quinoxaline: is a chemical compound with the molecular formula C11H11BrN2O2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromomethyl-2,3-dimethoxy-quinoxaline typically involves the bromination of 2,3-dimethoxyquinoxaline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromomethyl-2,3-dimethoxy-quinoxaline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring or the bromomethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) for azide substitution, and potassium thiocyanate (KSCN) for thiocyanate substitution. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives of quinoxaline.
Oxidation: Products include quinoxaline-2,3-diones or other oxidized derivatives.
Reduction: Products include reduced quinoxaline derivatives with modified functional groups.
Scientific Research Applications
Chemistry: 5-Bromomethyl-2,3-dimethoxy-quinoxaline is used as an intermediate in the synthesis of more complex quinoxaline derivatives. These derivatives are valuable in the development of new materials and catalysts .
Biology: In biological research, quinoxaline derivatives have been studied for their potential as antimicrobial and anticancer agents. The bromomethyl group in this compound can be modified to introduce various bioactive functionalities .
Medicine: Quinoxaline derivatives, including this compound, have shown promise in medicinal chemistry for the development of new drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, quinoxaline derivatives are used in the production of dyes, pigments, and polymers. The unique electronic properties of these compounds make them suitable for use in electronic and optoelectronic devices .
Mechanism of Action
The mechanism of action of 5-Bromomethyl-2,3-dimethoxy-quinoxaline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects .
Comparison with Similar Compounds
3-(Bromomethyl)quinoxaline-2(1H)-one: This compound has a similar structure but with a different functional group at the 2-position.
2-Bromo-3,4,5,6-tetramethoxytoluene: Another brominated compound with multiple methoxy groups, but with a different core structure.
Uniqueness: 5-Bromomethyl-2,3-dimethoxy-quinoxaline is unique due to its specific substitution pattern on the quinoxaline ring. The presence of both bromomethyl and methoxy groups provides a versatile platform for further chemical modifications, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-(bromomethyl)-2,3-dimethoxyquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-15-10-11(16-2)14-9-7(6-12)4-3-5-8(9)13-10/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXONPISGPFGJBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC(=C2N=C1OC)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031107 | |
Record name | 5-(Bromomethyl)-2,3-dimethoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188699-57-2 | |
Record name | 5-(Bromomethyl)-2,3-dimethoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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